L-168049

Beschreibung

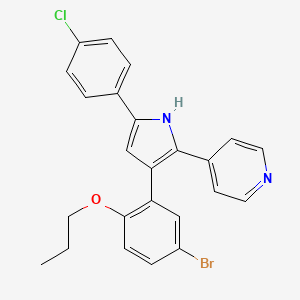

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOWXZOLYQFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415520 | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191034-25-0 | |

| Record name | L-168049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-168049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-168049: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-168049 has emerged as a significant pharmacological tool and a lead compound in the development of therapeutics targeting the glucagon receptor (GCGR). As a potent, selective, and non-competitive antagonist of the human glucagon receptor (hGR), its mechanism of action provides valuable insights into glucagon signaling and its role in metabolic diseases, particularly type 2 diabetes. This technical guide synthesizes the current understanding of this compound's core mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the human glucagon receptor, a Class B G-protein coupled receptor (GPCR). This binding is non-competitive, meaning it does not directly compete with glucagon for the orthosteric binding site. Instead, this compound is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation even when glucagon is bound.[1][2][3][4] This allosteric modulation effectively blocks the downstream signaling cascade initiated by glucagon.

The primary consequence of this compound binding is the inhibition of glucagon-stimulated adenylyl cyclase activity. This leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in the glucagon signaling pathway.[1][2][3] By attenuating the cAMP signal, this compound effectively blunts the physiological responses to glucagon, most notably hepatic glucose production.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various species and in different assay formats. The following tables summarize the key quantitative data available in the literature.

| Parameter | Species | Value (IC50) | Reference |

| Glucagon Receptor Binding | Human | 3.7 nM | [1][2][3] |

| Murine | 63 nM | [1][2][3] | |

| Canine | 60 nM | [1][2][3] | |

| Rat | > 1 µM | [1][2] | |

| Guinea Pig | > 1 µM | [1][2] | |

| Rabbit | > 1 µM | [1][2] |

Table 1: In Vitro Binding Affinity of this compound for Glucagon Receptors

| Parameter | Cell Line/System | Value (IC50) | Reference |

| Glucagon-Stimulated cAMP Synthesis | CHO cells expressing hGR | 41 nM | [1][2][3] |

| Glucagon-Stimulated cAMP Synthesis | Murine liver membranes | Not specified | [1][2][3] |

Table 2: Functional Inhibitory Activity of this compound

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the canonical Gs-alpha-adenylyl cyclase-cAMP-PKA pathway. However, its antagonistic action on the glucagon receptor leads to the modulation of several downstream cellular processes, particularly those involved in inflammation.

Recent studies have demonstrated that this compound can prevent glucagon-induced increases in the expression and secretion of pro-inflammatory cytokines and acute-phase proteins in hepatocytes.[5] This suggests a broader role for glucagon signaling in hepatic inflammation, which can be effectively blocked by this compound.

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the information available in the cited literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the glucagon receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGR).

-

Incubation: In a 96-well plate, a fixed concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon) is incubated with the cell membranes in the presence of increasing concentrations of this compound. A control group with no this compound is included to determine total binding, and a non-specific binding control containing a high concentration of unlabeled glucagon is also included.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent inhibition versus the log concentration of this compound, and the IC50 value is determined using non-linear regression analysis.

Functional cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.

Caption: Workflow for a functional cAMP accumulation assay.

Methodology:

-

Cell Culture: CHO cells stably expressing hGR are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound for a defined period.

-

Stimulation: A fixed, sub-maximal concentration of glucagon is added to the wells to stimulate adenylyl cyclase activity.

-

Cell Lysis: After the stimulation period, the reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as a percentage of the maximal glucagon response, and the IC50 value for this compound is calculated by fitting the data to a dose-response curve.

Analysis of Inflammatory Marker Expression

This protocol outlines a general method to assess the effect of this compound on glucagon-induced inflammatory gene expression in hepatocytes.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate medium.

-

Treatment: Cells are treated with glucagon in the presence or absence of this compound for a specified time.

-

RNA Isolation and qRT-PCR: Total RNA is isolated from the cells, and the expression levels of target inflammatory genes (e.g., IL1B, IL6, CRP) are quantified by quantitative real-time PCR (qRT-PCR).

-

Protein Analysis (ELISA): The concentration of secreted inflammatory proteins in the cell culture supernatant is measured using specific ELISAs.

-

Data Analysis: Changes in gene and protein expression are normalized to appropriate controls and analyzed for statistical significance.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its mechanism of action, centered on the allosteric inhibition of glucagon-stimulated cAMP production, has been thoroughly investigated through a variety of in vitro assays. The ability of this compound to also mitigate glucagon-induced inflammatory responses in hepatocytes highlights the expanding understanding of glucagon's physiological roles. This technical guide provides a comprehensive overview of the core mechanism of this compound, offering valuable data and methodological insights for researchers in the fields of metabolic disease and GPCR pharmacology.

References

L-168049: A Comprehensive Technical Guide to its Glucagon Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-168049, a potent and selective non-competitive antagonist of the human glucagon receptor. This document consolidates key quantitative data, details experimental methodologies for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Binding Affinity and Functional Data

This compound demonstrates high-affinity binding to the human glucagon receptor (hGR) and exhibits species-specific variations in its binding profile. The following tables summarize the key quantitative data for this compound.

Table 1: Glucagon Receptor Binding Affinity of this compound

| Species | Receptor | IC₅₀ (nM) | Notes |

| Human | Glucagon Receptor (hGR) | 3.7[1][2][3][4][5] | High affinity |

| Murine | Glucagon Receptor | 63[1][2][3][4][5] | Moderate affinity |

| Canine | Glucagon Receptor | 60[1][2][3][4][5] | Moderate affinity |

| Rat | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |

| Guinea Pig | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |

| Rabbit | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |

| Human | Glucagon-Like Peptide-1 Receptor (GLP-1R) | > 10,000 | No significant binding, demonstrating high selectivity. |

Table 2: Functional Activity of this compound

| Assay | Cell Line/System | Parameter | Value (nM) |

| Glucagon-Stimulated cAMP Synthesis Inhibition | CHO cells expressing hGR | IC₅₀ | 41[1][2][3][4][5] |

| Glucagon-Stimulated Adenylyl Cyclase | CHO cells expressing hGR | Kb | 25 |

Experimental Protocols

The following sections outline the generalized experimental methodologies for determining the binding affinity and functional activity of this compound. These protocols are based on standard practices in the field and the available information on this compound.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (IC₅₀) of this compound for the glucagon receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGR).

-

[¹²⁵I]-glucagon (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]-glucagon (at a concentration near its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucagon).

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Functional Assay: cAMP Synthesis Inhibition

This assay measures the ability of this compound to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.

Materials:

-

CHO cells stably expressing the hGR.

-

Glucagon.

-

This compound.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the CHO-hGR cells into a 96-well plate and culture overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of glucagon (typically the EC₈₀) to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of cAMP synthesis.

Signaling Pathway and Mechanism of Action

This compound acts as a non-competitive antagonist of the glucagon receptor. This means it binds to a site on the receptor that is distinct from the glucagon binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents its activation even when glucagon is bound.

The canonical signaling pathway of the glucagon receptor involves its coupling to the Gαs subunit of a heterotrimeric G protein. Upon glucagon binding, the activated receptor catalyzes the exchange of GDP for GTP on Gαs, leading to its dissociation and activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cAMP, which in turn activates Protein Kinase A (PKA), leading to downstream cellular responses such as glycogenolysis and gluconeogenesis.

This compound, by binding to its allosteric site, prevents the conformational change necessary for G protein coupling and subsequent activation of adenylyl cyclase, thereby inhibiting the entire downstream signaling cascade.

In Vivo Experimental Design

To evaluate the in vivo efficacy of this compound, a common approach is to use a diabetic animal model, such as db/db mice or streptozotocin (STZ)-induced diabetic mice.[4]

Objective: To assess the ability of this compound to lower blood glucose levels and improve glucose tolerance.

General Protocol:

-

Animal Model: Utilize a relevant diabetic mouse model.

-

Acclimatization: Allow the animals to acclimate to the facility and handling for at least one week.

-

Dosing: Administer this compound orally (as it is orally active) at various doses. Include a vehicle control group.[1][3][4][5]

-

Blood Glucose Monitoring: Measure fasting and/or random blood glucose levels at specified time points post-dosing.

-

Oral Glucose Tolerance Test (OGTT): After a period of treatment, perform an OGTT. Fast the animals, administer an oral glucose bolus, and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose excursion.

-

Data Analysis: Compare the blood glucose levels and the area under the curve (AUC) for the OGTT between the this compound treated groups and the vehicle control group to determine the efficacy of the compound.

This technical guide provides a foundational understanding of the biochemical and pharmacological properties of this compound. For further detailed information, consulting the original research articles is recommended.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drc.bmj.com [drc.bmj.com]

- 5. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]

L-168049: A Technical Guide to a Potent Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-168049, a potent and selective non-peptidyl antagonist of the human glucagon receptor. It details the compound's chemical structure, physicochemical properties, and pharmacological activity, including its mechanism of action and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of glucagon receptor signaling and the development of novel therapeutics for metabolic disorders.

Chemical Structure and Properties

This compound is a synthetic, non-peptidyl small molecule belonging to the triarylpyrrole class of compounds.[1] Its chemical structure and key identifying information are summarized below.

| Property | Value |

| IUPAC Name | 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine |

| Synonyms | GCGR Antagonist II |

| CAS Number | 191034-25-0 |

| Molecular Formula | C₂₄H₂₀BrClN₂O |

| Molecular Weight | 467.79 g/mol [2][3] |

| SMILES | CCCOC1=C(C=C(Br)C=C1)C1=C(NC(=C1)C1=CC=C(Cl)C=C1)C1=CC=NC=C1 |

| InChI | InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 |

Physicochemical Properties:

| Property | Value |

| Physical Form | Solid |

| Purity | ≥98%[2][3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[2] |

| Storage | Store at room temperature[2] |

Pharmacological Activity

This compound is a potent and selective non-competitive antagonist of the human glucagon receptor (hGCGR).[3][4] Its primary mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting glucagon-mediated signaling.

Binding Affinity

This compound exhibits high affinity for the human glucagon receptor. The half-maximal inhibitory concentration (IC₅₀) for the displacement of radiolabeled glucagon varies across species.

| Species | IC₅₀ (nM) |

| Human | 3.7[3][4] |

| Murine | 63[3][4] |

| Canine | 60[3][4] |

| Rat | > 1000[3][4] |

| Guinea Pig | > 1000[3][4] |

| Rabbit | > 1000[3][4] |

Functional Antagonism

This compound effectively inhibits glucagon-stimulated intracellular signaling pathways. Specifically, it blocks the production of cyclic adenosine monophosphate (cAMP), a key second messenger in glucagon receptor activation.

| Assay | Cell Type | IC₅₀ (nM) |

| Glucagon-stimulated cAMP synthesis | CHO cells expressing hGCGR | 41[3][4] |

Signaling Pathway

The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding to glucagon, activates the Gαs subunit of its associated heterotrimeric G protein. This initiates a signaling cascade that results in the production of cAMP by adenylyl cyclase. As a non-competitive antagonist, this compound binds to a site on the receptor distinct from the glucagon binding site, inducing a conformational change that prevents the receptor from activating the G protein, even when glucagon is bound.

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the glucagon receptor.

Materials:

-

Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).

-

[¹²⁵I]-glucagon (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

96-well filter plates (e.g., GF/C plates pre-coated with polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein per well).

-

Add the various concentrations of this compound to the wells.

-

Add a fixed concentration of [¹²⁵I]-glucagon (typically at its Kd value) to all wells.

-

For non-specific binding control wells, add a high concentration of unlabeled glucagon.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Transfer the contents of the plate to the filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.

Materials:

-

Whole cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).

-

Glucagon.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell stimulation buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Pre-incubate the cells with the different concentrations of this compound and the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC₈₀) for a defined time (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.

Caption: Workflow for the cAMP accumulation assay.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its high affinity and demonstrated functional antagonism make it a valuable tool for in vitro and in vivo studies of glucagon receptor function and a lead compound for the development of therapeutics targeting hyperglucagonemia-related pathologies, such as type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of this compound and related compounds.

References

The Discovery and Development of L-168049: A Technical Guide to a Pioneering Glucagon Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-168049 emerged from the intensive research efforts at Merck Research Laboratories in the late 1990s as a potent, selective, and orally bioavailable non-peptidyl antagonist of the human glucagon receptor (hGCGR).[1][2] This small molecule, identified as 2-(4-Pyridyl)-5-(4-chlorophenyl)-3-(5-bromo-2-propyloxyphenyl)pyrrole, represented a significant advancement in the quest for therapeutic agents to modulate glucagon signaling, a key pathway in glucose homeostasis.[2] this compound has since become a valuable pharmacological tool for investigating the physiological roles of the glucagon receptor. This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.

Introduction: The Rationale for Glucagon Receptor Antagonism

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes mellitus, elevated glucagon levels contribute to hyperglycemia. Consequently, antagonism of the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, has been a long-standing therapeutic target. The discovery of non-peptidyl antagonists like this compound offered the promise of orally active drugs to control hepatic glucose output and improve glycemic control in diabetic patients.

Discovery and Development History

The discovery of this compound was a culmination of a focused drug discovery program at Merck Research Laboratories aimed at identifying small molecule, non-peptide antagonists of the hGCGR. This effort was part of a broader industry trend to develop orally bioavailable alternatives to peptide-based therapeutics.

Lead Identification and Optimization: The initial breakthrough came from high-throughput screening of compound libraries, which identified a series of triarylimidazole and triarylpyrrole compounds with affinity for the hGCGR. Structure-activity relationship (SAR) studies on these initial hits led to the synthesis and evaluation of numerous analogs.

Emergence of this compound: Through systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, this compound was identified as a lead candidate. The key findings were published in 1999 in seminal papers by Cascieri et al. and de Laszlo et al., which characterized its pharmacological profile.

Preclinical Evaluation: this compound demonstrated high affinity for the human glucagon receptor and potent functional antagonism in vitro. It was also shown to be orally active in vivo, a critical attribute for a potential therapeutic agent. Despite its promising preclinical profile, this compound itself did not advance into clinical trials. It has, however, served as a crucial tool compound for validating the glucagon receptor as a drug target and as a benchmark for the development of subsequent generations of glucagon receptor antagonists, such as MK-0893, which did proceed to clinical evaluation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and binding affinity data for this compound.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Species | IC50 (nM) | Reference(s) |

| Human | 3.7 | [1][3] |

| Murine | 63 | [1][3] |

| Canine | 60 | [1][3] |

| Rat | > 1000 | [1] |

| Guinea Pig | > 1000 | [1] |

| Rabbit | > 1000 | [1] |

Table 2: Functional Antagonism of this compound

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference(s) |

| Glucagon-stimulated cAMP synthesis | CHO cells expressing hGCGR | IC50 | 41 | [1][3] |

| Glucagon-stimulated adenylyl cyclase | CHO cells expressing hGCGR | Kb | 25 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the descriptions in the primary literature.

Radioligand Binding Assay

This protocol describes the method to determine the binding affinity of this compound for the human glucagon receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled glucagon analog to the human glucagon receptor.

Materials:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human glucagon receptor.

-

Radioligand: [¹²⁵I]-labeled glucagon or a suitable analog.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

-

Non-specific Binding Control: High concentration of unlabeled glucagon (e.g., 1 µM).

-

Test Compound: this compound dissolved in DMSO.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 250 µL:

-

CHO cell membranes (typically 10-20 µg of protein).

-

[¹²⁵I]-labeled glucagon (at a concentration near its Kd, e.g., 0.1-0.2 nM).

-

Varying concentrations of this compound (e.g., from 0.01 nM to 10 µM).

-

For non-specific binding wells, add 1 µM unlabeled glucagon instead of this compound.

-

Assay buffer to the final volume.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Workflow Diagram:

Glucagon-Stimulated Adenylyl Cyclase (cAMP) Functional Assay

This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for glucagon-stimulated cAMP synthesis in cells expressing the human glucagon receptor.

Materials:

-

Cell Line: CHO cells stably expressing the recombinant human glucagon receptor.

-

Stimulating Agent: Glucagon.

-

Test Compound: this compound dissolved in DMSO.

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell Plating: Seed the CHO-hGCGR cells in 96-well plates and grow to near confluency.

-

Pre-incubation with Antagonist:

-

Wash the cells with assay medium.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation with Agonist:

-

Add a fixed concentration of glucagon (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells already containing this compound.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the instructions of the cAMP detection kit.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway Diagram:

Mechanism of Action

This compound is a non-competitive antagonist of the glucagon receptor. This mode of action is supported by several lines of evidence:

-

In functional assays, this compound not only shifts the dose-response curve of glucagon to the right (increasing the EC50) but also reduces the maximal response achievable by glucagon. A competitive antagonist would only cause a rightward shift without affecting the maximum response.

-

Kinetic binding studies have shown that this compound increases the dissociation rate of radiolabeled glucagon from the receptor, a characteristic of some allosteric modulators.

This non-competitive mechanism suggests that this compound binds to a site on the glucagon receptor that is distinct from the glucagon binding site. This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glucagon and/or its ability to activate downstream signaling pathways.

Synthesis

The chemical synthesis of this compound, a triarylpyrrole, can be achieved through established organic chemistry methodologies. While a detailed step-by-step protocol is not publicly available, the general approach likely involves a multi-step synthesis culminating in the formation of the pyrrole core, followed by functional group modifications. A plausible synthetic strategy would involve the Paal-Knorr pyrrole synthesis or a related cyclization reaction to construct the central pyrrole ring with the desired aryl substituents.

Logical Relationship Diagram for a Plausible Synthesis Route:

Conclusion

This compound was a landmark discovery in the field of glucagon receptor pharmacology. As a potent, selective, and orally active non-peptidyl antagonist, it provided compelling validation for the therapeutic potential of targeting the glucagon receptor in type 2 diabetes. While it did not progress to clinical use, this compound has been an indispensable research tool, enabling detailed investigation of glucagon receptor biology and serving as a foundation for the development of next-generation antagonists. The data and methodologies presented in this guide underscore the significant contribution of this compound to our understanding of glucagon signaling and the ongoing efforts to develop novel therapies for metabolic diseases.

References

In-Depth Technical Guide: The Function of L-168049, a Non-Competitive Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-168049 is a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor (GCGR). This technical guide delineates the core functions of this compound, its mechanism of action, and key experimental data. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile. The guide includes detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

Glucagon, a peptide hormone, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In conditions such as type 2 diabetes, hyperglucagonemia contributes to hyperglycemia. Antagonism of the glucagon receptor is therefore a promising therapeutic strategy for the management of diabetes. This compound is a small molecule that has been identified as a potent and selective antagonist of the human glucagon receptor, operating through a non-competitive mechanism.[1][2] This guide provides an in-depth overview of the function and characteristics of this compound.

Mechanism of Action

This compound exerts its function by binding to the glucagon receptor and inhibiting its activation by glucagon. It is a non-competitive antagonist, meaning it does not directly compete with glucagon for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated even when glucagon is bound.[1] This inhibition of the glucagon receptor blocks the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), which in turn reduces hepatic glucose output.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (Glucagon Binding) | Human Glucagon Receptor | 3.7 nM | [1][3] |

| Murine Glucagon Receptor | 63 nM | [3] | |

| Canine Glucagon Receptor | 60 nM | [3] | |

| IC50 (cAMP Inhibition) | CHO cells (human GCGR) | 41 nM | [3] |

| Kb (Functional Antagonism) | CHO cells (human GCGR) | 25 nM | [1][3] |

Table 2: In Vivo Efficacy of this compound in Mice

| Animal Model | Dosing | Effect | Reference |

| Normal Mice | 30 mg/kg, p.o. | Blocked glucagon-induced hyperglycemia | [1] |

| High-Fat Diet-Fed Mice | 300 mg/kg, p.o. daily for 30 days | Reduced fasting plasma glucose | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucagon Receptor Binding Assay

This protocol is adapted from the methods described in Cascieri et al., 1999.

Objective: To determine the binding affinity of this compound to the glucagon receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor.

-

[125I]Glucagon (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% BSA

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the CHO cell membranes (20 µg of protein) with [125I]Glucagon (0.2 nM) and varying concentrations of this compound in the assay buffer.

-

The total reaction volume is 200 µL.

-

Incubate for 60 minutes at 25°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon (1 µM).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

cAMP Accumulation Assay

This protocol is based on the methodology described in Cascieri et al., 1999.

Objective: To assess the functional antagonism of this compound on glucagon-stimulated cAMP production.

Materials:

-

CHO cells stably expressing the human glucagon receptor

-

Glucagon

-

This compound

-

Stimulation Buffer: Hanks' Balanced Salt Solution, 5 mM HEPES, 0.5 mM isobutylmethylxanthine (IBMX), 0.1% BSA

-

cAMP assay kit (e.g., LANCE cAMP kit)

Procedure:

-

Plate the CHO cells in 96-well plates and grow to confluence.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

-

Stimulate the cells with varying concentrations of glucagon for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves for glucagon in the presence and absence of this compound.

-

Determine the IC50 of this compound for the inhibition of glucagon-stimulated cAMP production and the Kb value from the shift in the glucagon dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the Glucagon Receptor Binding Assay.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its ability to inhibit glucagon-stimulated cAMP production and subsequently block glucagon-mediated hyperglycemia in preclinical models highlights its potential as a therapeutic agent for the treatment of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development of glucagon receptor antagonists.

References

- 1. Diet restriction in rhesus monkeys lowers fasting and glucose-stimulated glucoregulatory end points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Anesthesia Protocols for Intravenous Glucose Tolerance Testing in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon receptor antagonism improves islet function in mice with insulin resistance induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

L-168049 (CAS RN: 191034-25-0): A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective Non-Peptidyl Glucagon Receptor Antagonist

Abstract

L-168049 is a potent, selective, and orally active non-peptidyl antagonist of the human glucagon receptor (hGR). With a CAS registry number of 191034-25-0, this small molecule has been a significant tool in the study of glucagon signaling and a lead compound in the development of therapeutics for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for essential in vitro assays and a representative in vivo experimental workflow are presented to support further research and development.

Chemical and Physical Properties

This compound, with the chemical name 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine, is a well-characterized compound with the following properties:

| Property | Value |

| CAS Registry Number | 191034-25-0 |

| Molecular Formula | C₂₄H₂₀BrClN₂O |

| Molecular Weight | 467.79 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[1] |

| Storage | Store at room temperature |

Biological Activity and Mechanism of Action

This compound acts as a non-competitive antagonist of the human glucagon receptor.[2][3] This means it binds to a site on the receptor that is distinct from the glucagon binding site, thereby inhibiting the receptor's function without directly competing with the natural ligand.

The primary mechanism of action of this compound is the inhibition of glucagon-stimulated adenylyl cyclase activity. Glucagon binding to its G-protein coupled receptor (GPCR) normally activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this signaling cascade.

In Vitro Activity

This compound demonstrates high affinity and potency for the human glucagon receptor. Its binding affinity is, however, species-dependent.

| Species | IC₅₀ (Binding Affinity) |

| Human | 3.7 nM[2][3][4] |

| Murine | 63 nM[2][3][4] |

| Canine | 60 nM[2][3][4] |

| Rat | > 1000 nM |

| Guinea Pig | > 1000 nM |

| Rabbit | > 1000 nM |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of labeled glucagon binding.

Functionally, this compound inhibits glucagon-stimulated cAMP synthesis in Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor with an IC₅₀ of 41 nM.[2][4]

In Vivo Activity

This compound is orally active, a key characteristic for its potential as a therapeutic agent. In vivo studies in mice have demonstrated its ability to antagonize the effects of glucagon.

Signaling Pathway

The glucagon signaling pathway and the inhibitory action of this compound are depicted below.

Experimental Protocols

Glucagon Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the human glucagon receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [¹²⁵I]-glucagon (a constant, low concentration), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled glucagon.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-glucagon, using non-linear regression analysis.

-

Glucagon-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to measure the inhibitory effect of this compound on glucagon-stimulated cAMP production.

Methodology:

-

Cell Culture:

-

Seed CHO cells expressing the human glucagon receptor into a 96-well cell culture plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed, sub-maximal concentration of glucagon (e.g., EC₈₀).

-

Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of glucagon-stimulated cAMP production against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value, the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP response, using non-linear regression.

-

Conclusion

This compound is a valuable research tool and a foundational molecule in the pursuit of glucagon receptor antagonists for the treatment of metabolic diseases. Its high potency, selectivity for the human receptor, and oral bioavailability have made it a benchmark compound. The data and protocols presented in this guide are intended to facilitate further investigation and development in this important therapeutic area. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further applications of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus [openmedicinalchemistryjournal.com]

- 3. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

L-168049: A Technical Guide to a Non-Peptidyl Glucagon Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-168049, a potent and selective, orally active, non-peptidyl antagonist of the human glucagon receptor (hGR). This compound has been a critical tool in the study of glucagon signaling and the exploration of glucagon receptor antagonism as a therapeutic strategy for type 2 diabetes. This guide details its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its biochemical pathways and research workflows.

Core Properties and Mechanism of Action

This compound, with the chemical name 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine, is a member of the triarylpyrrole class of compounds.[1][2] It functions as a non-competitive antagonist of the human glucagon receptor.[3] Unlike competitive antagonists that vie with glucagon for the same binding site, this compound binds to an allosteric site within the transmembrane domain of the receptor.[4][5] This binding event induces a conformational change that prevents the receptor from activating the Gs protein and initiating the downstream signaling cascade, even when glucagon is bound to its extracellular domain.[5] This non-competitive mechanism is evidenced by its ability to decrease the maximal stimulation of adenylyl cyclase by glucagon and to increase the dissociation rate of labeled glucagon from the receptor.[5]

Studies have identified specific residues in the transmembrane domains, such as phenylalanine 184 (TM2) and tyrosine 239 (TM3), as important for the binding of this compound, further confirming its interaction with a site distinct from the glucagon binding pocket.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro studies.

Table 1: Binding Affinity of this compound to Glucagon Receptors

| Receptor Species | Cell Line/Tissue | IC50 (nM) | Conditions | Reference |

|---|---|---|---|---|

| Human | CHO cells | 3.7 | Absence of MgCl₂ | [6] |

| Human | CHO cells | 179 | Presence of MgCl₂ | [6] |

| Murine | Liver Membranes | 63 | - | [3] |

| Canine | - | 60 | - | [3] |

| Rat | - | > 1000 | - | |

| Guinea Pig | - | > 1000 | - |

| Rabbit | - | > 1000 | - | |

IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of radiolabeled glucagon from the receptor.

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Glucagon-Stimulated cAMP Synthesis | CHO-hGR cells | IC50 | 41 | [3] |

| Glucagon-Stimulated Adenylyl Cyclase | CHO-hGR cells | Kb | 25 |[3][5] |

Kb is the concentration of the antagonist that shifts the agonist dose-response curve 2-fold.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 467.79 g/mol | |

| Formula | C₂₄H₂₀BrClN₂O | |

| Purity | ≥98% | |

| CAS Number | 191034-25-0 |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

This protocol is designed to determine the binding affinity of this compound for the human glucagon receptor (hGR).

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the hGR.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled glucagon for non-specific binding).

-

A fixed concentration of ¹²⁵I-labeled glucagon (e.g., 50 pM).

-

Diluted cell membranes (e.g., 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

This protocol assesses the ability of this compound to inhibit the functional response (cAMP production) triggered by glucagon.

-

Cell Preparation:

-

Seed CHO cells expressing hGR into a 96-well cell culture plate and grow to near confluency.[7]

-

On the day of the assay, wash the cells with a serum-free medium or assay buffer.

-

-

Antagonist and Agonist Incubation:

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle) in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.[7] The phosphodiesterase inhibitor prevents the degradation of cAMP.

-

Add a fixed concentration of glucagon (typically an EC₈₀ concentration, which gives 80% of the maximal response) to the wells.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[8][9]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each experimental well from the standard curve.

-

Plot the percentage of inhibition of the glucagon response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 for functional antagonism.

-

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model.

-

Animal Model and Dosing:

-

Experimental Procedure:

-

Fast the mice for a defined period (e.g., 6 hours) to induce a glucagon response.[3]

-

After the fasting period, euthanize the animals and collect tissues of interest, such as the liver, kidneys, and intestine.

-

-

Analysis of Gene Expression:

-

Isolate total RNA from the collected tissues.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key glucagon-responsive genes, such as Pck1 (phosphoenolpyruvate carboxykinase) and G6pc (glucose-6-phosphatase).[3]

-

Normalize the expression of target genes to a housekeeping gene (e.g., actin or GAPDH).

-

-

Data Analysis:

-

Compare the relative mRNA expression levels of the target genes between the this compound-treated group and the vehicle-treated control group.

-

A significant decrease in the expression of genes like Pck1 and G6pc in the treated group demonstrates the effective suppression of glucagon signaling in vivo.[3]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: Canonical glucagon receptor Gs-coupled signaling pathway.

Caption: Non-competitive antagonism of the glucagon receptor by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

L-168049 role in glucose metabolism studies

An In-Depth Technical Guide on the Role of L-168049 in Glucose Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal tool in the study of glucose metabolism. This compound is a potent, selective, orally active, and non-competitive antagonist of the glucagon receptor (GCGR).[1][2] Its unique properties have made it an invaluable asset for dissecting the intricate role of glucagon signaling in both normal physiological states and in metabolic diseases like type 2 diabetes. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its functional pathways.

Core Mechanism of Action

This compound exerts its effects by directly targeting the glucagon receptor, a Class B G-protein coupled receptor (GPCR). Unlike competitive antagonists that vie with glucagon for the same binding site, this compound is a non-competitive antagonist.[1][2] It is understood to interact with the transmembrane core of the receptor.[3] This allosteric modulation prevents the receptor from activating its downstream signaling cascade, even when glucagon is bound.

The primary consequence of this compound binding to the GCGR is the inhibition of glucagon-stimulated adenylyl cyclase activity. This leads to a marked reduction in the intracellular synthesis of cyclic AMP (cAMP), a critical second messenger in the glucagon signaling pathway.[1][2] Functionally, this compound increases the apparent EC₅₀ for glucagon and diminishes the maximal stimulation of adenylyl cyclase.[1] By blocking this cascade, this compound effectively blunts the primary physiological actions of glucagon, most notably hepatic glucose production.

Caption: Mechanism of this compound as a non-competitive antagonist of the glucagon receptor.

Data Presentation: Quantitative Analysis

The efficacy of this compound has been quantified through various binding and functional assays. The following tables summarize the key inhibitory concentrations (IC₅₀) across different species and experimental conditions.

Table 1: Binding Affinity (IC₅₀) of this compound for Glucagon Receptors

| Receptor Species | IC₅₀ (nM) | Notes | Reference |

| Human | 3.7 | - | [1][2][4] |

| Human | 179 | In the presence of MgCl₂ | [4] |

| Murine (Mouse) | 63 | - | [1][2] |

| Canine (Dog) | 60 | - | [1][2] |

| Rat, Guinea Pig, Rabbit | >1000 | Poor affinity | [2] |

Table 2: Functional Inhibition by this compound

| Assay | Cell/Tissue System | IC₅₀ (nM) | Reference |

| Glucagon-Stimulated cAMP Synthesis | CHO cells expressing human GCGR | 41 | [1][2] |

| Glucagon-Stimulated cAMP Formation | Murine liver membranes | Not specified | [1] |

| Prevention of Glucagon-Induced IL-1β & IL-6 Increase | HepG2 cells | 3.7 | [4] |

Role in Glucose Metabolism Studies

This compound has been instrumental in clarifying the role of glucagon in various metabolic processes.

-

Hepatic Glucose Regulation: In vivo studies using this compound have demonstrated glucagon's critical role in maintaining glucose homeostasis. For instance, in liver-specific glucose-6-phosphatase knockout mice (L-G6pc-/-), oral administration of this compound (50 mg/kg) decreased the expression of Pck1 mRNA, a key gluconeogenic enzyme, in the liver. It also prevented the fasting-induced increase in G6pc expression in the kidneys and intestine, highlighting glucagon's role in extrahepatic gluconeogenesis.[1]

-

Inflammatory Signaling: Research using this compound has uncovered a link between glucagon and inflammation. In HepG2 liver cells, this compound was shown to prevent glucagon-induced increases in inflammatory markers like IL-1β and IL-6.[4] It also inhibited the glucagon-mediated increase in mRNA for complement 3 (C3), C-reactive protein (CRP), and fibrinogen.[4] In live mice, this compound blocked glucagon-induced increases in hepatic NOD-like receptor protein 3 (NLRP3), phosphorylated NF-κB, and phosphorylated Stat3, further implicating glucagon signaling in inflammatory pathways.[4]

-

Islet Cell Biology: this compound has been used as a tool to probe interactions within pancreatic islets. Studies have shown that the glucagonostatic (glucagon-inhibiting) effect of the GLP-1 metabolite, GLP-1(9-36), is abolished by this compound, suggesting that this effect is mediated through the glucagon receptor.[5]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published research, generalized methodologies for key experiments involving this compound can be outlined.

Protocol 1: Generalized In Vitro cAMP Synthesis Inhibition Assay

This protocol describes a typical workflow for assessing the functional antagonism of this compound on glucagon-stimulated cAMP production.

Caption: A generalized workflow for an in vitro cAMP inhibition assay.

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) in appropriate media. Seed the cells into multi-well plates and grow to a suitable confluency.

-

Compound Incubation: Aspirate the culture medium. Wash the cells with a buffer and then pre-incubate them with varying concentrations of this compound (typically in a buffer containing a phosphodiesterase inhibitor) for 15-30 minutes at 37°C.

-

Glucagon Stimulation: Add a predetermined concentration of glucagon (e.g., EC₈₀) to the wells and incubate for another 15-30 minutes at 37°C to stimulate cAMP production.

-

Lysis and Measurement: Terminate the stimulation by aspirating the medium and lysing the cells. The amount of cAMP in the cell lysate is then quantified using a commercially available assay kit, such as an ELISA or HTRF assay.

-

Data Analysis: The results are plotted as cAMP concentration versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Protocol 2: Generalized In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines how this compound could be tested for its effects on glucose tolerance in a mouse model of diabetes.

-

Animal Acclimatization: Use a relevant mouse model (e.g., db/db mice). Acclimatize the animals and fast them overnight (e.g., 6-8 hours) before the experiment, ensuring free access to water.

-

Compound Administration: Administer this compound via oral gavage (p.o.) at the desired dose (e.g., 50 mg/kg).[1] A vehicle control group should be run in parallel.

-

Baseline Blood Glucose: After a set period post-dose (e.g., 60 minutes), measure baseline blood glucose from the tail vein (Time 0).

-

Glucose Challenge: Administer a bolus of glucose solution (e.g., 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time for both the vehicle and this compound treated groups. Calculate the area under the curve (AUC) to quantify the improvement in glucose tolerance.

Caption: Logical flow from this compound administration to metabolic outcomes.

References

L-168049: A Potent Tool for Elucidating the Role of Glucagon in Type 2 Diabetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of type 2 diabetes (T2DM) pathophysiology, the role of hyperglucagonemia is increasingly recognized as a critical contributor to hyperglycemia. While much of the therapeutic focus has historically been on insulin, the dysregulation of glucagon secretion and action presents a compelling target for novel drug development. L-168049 has emerged as a pivotal research tool in this domain. Contrary to some initial postulations, this compound is not a peroxisome proliferator-activated receptor delta (PPARδ) agonist. Instead, it is a potent, selective, and orally active non-competitive antagonist of the glucagon receptor (GCGR).[1] This characteristic makes it an invaluable instrument for investigating the physiological and pathophysiological roles of glucagon signaling in glucose homeostasis and the progression of T2DM. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical diabetes research, supported by experimental data and protocols.

Mechanism of Action: Antagonism of the Glucagon Receptor

This compound exerts its effects by binding to the glucagon receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the liver.[2] Glucagon, secreted by pancreatic α-cells, normally binds to the GCGR to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis, thereby raising blood glucose levels. In T2DM, inappropriately elevated glucagon levels contribute significantly to fasting and postprandial hyperglycemia.[3]

This compound acts as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the glucagon binding site.[1] This binding event induces a conformational change in the receptor that prevents its activation even when glucagon is bound. Consequently, the downstream signaling cascade, which involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA), is inhibited.[1] This blockade of glucagon signaling leads to a reduction in hepatic glucose output, a key mechanism for its glucose-lowering effects.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various species and in different assay formats. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (Binding) | Human Glucagon Receptor | 3.7 nM | [1] |

| Murine Glucagon Receptor | 63 nM | [1] | |

| Canine Glucagon Receptor | 60 nM | [1] | |

| Rat, Guinea Pig, Rabbit Glucagon Receptor | > 1 µM | ||

| IC50 (cAMP Inhibition) | CHO cells expressing human GCGR | 41 nM | [1] |

| Kb | CHO cells expressing human GCGR | 25 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Model

| Animal Model | Treatment | Outcome | Result | Reference |

| L-G6pc-/- mice | This compound (50 mg/kg, p.o.) | Pck1 mRNA expression in liver (6h post-dose) | Decreased by 50% | [1] |

| 6h-fasted L-G6pc-/- mice | This compound | G6pc expression in kidney and intestine | Increase prevented | [1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Glucagon Receptor Signaling Pathway and this compound Inhibition

Caption: Glucagon signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Glucose Tolerance Test

Caption: Workflow for an in vivo oral glucose tolerance test (OGTT).

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments utilizing this compound.

In Vitro Glucagon-Stimulated cAMP Assay

Objective: To determine the inhibitory effect of this compound on glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Glucagon.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

-

Cell Culture: Plate hGCGR-CHO cells in 96-well plates and grow to confluency.

-

Pre-incubation: Wash cells with serum-free medium and pre-incubate with varying concentrations of this compound (or vehicle control) in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of glucagon (e.g., 100 pM) to the wells and incubate for an additional 15-30 minutes at 37°C.[1]

-

Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer.

-

cAMP Measurement: Quantify the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Glucose Tolerance Test in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic or healthy mouse model.

Materials:

-

Diabetic mouse model (e.g., db/db mice) or wild-type mice.

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Glucose solution (e.g., 20% w/v in sterile saline).

-

Glucometer and test strips.

Protocol:

-

Acclimation and Fasting: Acclimate mice to handling for one week. Fast the mice for 6 hours prior to the experiment with free access to water.[4]

-

Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle orally (p.o.) to the respective groups of mice.[1]

-

Baseline Glucose: After a set time post-dosing (e.g., 60 minutes), measure the baseline blood glucose from a tail snip (t=0).

-

Glucose Challenge: Administer a glucose solution via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.[4]

-

Serial Glucose Measurements: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.[4]

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the study of glucagon signaling in the context of type 2 diabetes. Its potency and selectivity as a glucagon receptor antagonist allow for precise dissection of the role of hyperglucagonemia in glucose dysregulation. By effectively blocking hepatic glucose production, this compound provides a means to investigate the therapeutic potential of glucagon receptor antagonism and to explore the intricate interplay between insulin and glucagon in maintaining metabolic homeostasis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their preclinical investigations of novel anti-diabetic therapies.

References

Methodological & Application

Application Notes and Protocols for L-168049 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction